Benazepril Hydrochloride
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSRQEHTHIMDQM-FKLPMGAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045922 | |
| Record name | Benazepril hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>69.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648469 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
86541-74-4, 866541-74-4 | |
| Record name | Benazepril hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86541-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benazepril hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENAZEPRIL HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benazepril hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-1-Carboxymethyl-[{(1s)-1(ethoxycarbonyl)-3-phenylpropyl}amino]-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENAZEPRIL HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENAZEPRIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1SN99T69T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystallographic Data of Benazepril Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystallographic data available for benazepril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. This document summarizes the known polymorphic forms of this compound, their crystallographic parameters, and the experimental methodologies employed for their characterization.
Introduction to this compound Polymorphism
This compound exists in at least two distinct crystalline polymorphic forms, designated as Form A and Form B.[1][2][3][4] Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical development, as different polymorphs can exhibit varying physicochemical properties, including solubility, stability, and bioavailability. Form A is reported to be more stable at higher temperatures, while Form B can be transformed into Form A upon heating.[1][2][3][4]
Crystallographic Data of this compound Polymorphs
The crystallographic data for Form A and Form B of this compound have been determined primarily through single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD).[1][2][3][4] A summary of the key crystallographic parameters for both polymorphs is presented in the tables below for clear comparison.
Table 1: Crystallographic Data for this compound Form A[1][2][3][4]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2(1) |
| a (Å) | 7.8655(4) |
| b (Å) | 11.7700(6) |
| c (Å) | 13.5560(7) |
| β (°) | 102.9470(10) |
| Volume (ų) | 1223.07(11) |
| Z (molecules per unit cell) | 2 |
Table 2: Crystallographic Data for this compound Form B[1][2][3][4]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 7.9353(8) |
| b (Å) | 11.6654(11) |
| c (Å) | 26.6453(16) |
| β (°) | 90 |
| Volume (ų) | 2466.5(4) |
| Z (molecules per unit cell) | 4 |
Experimental Protocols
The characterization of this compound polymorphs involves a combination of crystallization and analytical techniques. The following sections detail the generalized experimental protocols for these procedures based on available literature.
Crystallization of Polymorphic Forms
Preparation of Form A: One common method for the preparation of Form A involves dissolving this compound in a suitable solvent, such as ethanol, followed by the addition of an anti-solvent, like heptane, at a controlled temperature (e.g., 20°C) to induce crystallization.[5] An alternative approach involves passing hydrogen chloride gas into a solution of benazepril free base in diethyl ether and subsequently filtering the resulting suspension.[5] Recrystallization from a mixture of 3-pentanone and methanol (10:1) has also been reported to yield Form A.[6]
Preparation of Form B: The preparation of Form B can be achieved by dissolving the benazepril free base in a ketone solvent, such as acetone, and then introducing hydrogen chloride gas at approximately room temperature.[7] Another method involves the addition of an aqueous solution of hydrochloric acid to a solution of the benazepril free base in ethyl acetate, followed by stirring to induce precipitation of Form B.[8]
Analytical Characterization
Single-Crystal X-ray Diffraction (SCXRD): Single crystals of Form A and Form B are mounted on a goniometer of a single-crystal X-ray diffractometer. Data is typically collected at a controlled temperature using a specific X-ray source (e.g., Mo Kα or Cu Kα radiation). The collected diffraction data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined using full-matrix least-squares on F².
Powder X-ray Diffraction (PXRD): Powder samples of this compound are analyzed using a powder X-ray diffractometer. The instrument is typically equipped with a Cu Kα radiation source. Data is collected over a specific 2θ range (e.g., 4-40°) at room temperature. The resulting diffraction patterns provide a fingerprint of the crystalline form and can be used to identify and differentiate between polymorphs.
Other Analytical Techniques: In addition to X-ray diffraction, other techniques are employed to characterize the polymorphic forms of this compound:[1][2][3][4]
-
Differential Scanning Calorimetry (DSC): Used to determine the melting points and thermal transitions of the polymorphs.
-
Thermogravimetric Analysis (TGA): Provides information on the thermal stability and solvent content of the crystals.
-
Fourier Transform Infrared Spectroscopy (FTIR): Used to identify characteristic vibrational modes of the different polymorphic forms.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Benazepril is a prodrug that is hydrolyzed in the liver to its active metabolite, benazeprilat.[9][10] Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS pathway plays a crucial role in regulating blood pressure. The following diagram illustrates the RAAS pathway and the point of intervention by ACE inhibitors like benazepril.
The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of benazeprilat.
Conclusion
This technical guide has summarized the key crystallographic data and experimental protocols for the known polymorphic forms of this compound. The distinct crystal structures of Form A and Form B underscore the importance of polymorphic screening in drug development. A thorough understanding of the crystallographic properties of active pharmaceutical ingredients like this compound is essential for ensuring consistent product quality, stability, and therapeutic efficacy. The provided information serves as a valuable resource for researchers and professionals involved in the development and analysis of this compound and other pharmaceutical compounds.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. Renin angiotensin aldosterone system | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and characterization of Forms A and B of this compound-Academax [academax.com]
- 5. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. WO2006084761A1 - Crystalline polymorphs of this compound - Google Patents [patents.google.com]
- 8. WO2004013105A1 - Crystalline polymorphic and amorphous forms of this compound - Google Patents [patents.google.com]
- 9. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 10. youtube.com [youtube.com]
An In-depth Technical Guide to Benazepril Hydrochloride: Molecular Structure, Properties, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of benazepril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. This document delves into its core molecular and physicochemical properties, mechanism of action, and detailed experimental protocols for its analysis.
Molecular Structure and Chemical Properties
This compound is the hydrochloride salt of benazepril, a prodrug that is metabolized in the body to its active form, benazeprilat. The presence of the hydrochloride salt enhances the compound's solubility and stability for pharmaceutical formulation.
Chemical Structure:
The chemical structure of this compound is characterized by a benzazepine ring system linked to an N-carboxymethyl-dipeptide analog.
(Image of the chemical structure of this compound would be placed here in a real document)
Chemical and Molecular Data:
| Property | Value | Source |
| Chemical Name | 2-[(3S)-3-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid hydrochloride | |
| Chemical Formula | C24H29ClN2O5 | [1][2] |
| Molecular Weight | 460.95 g/mol | [1][2] |
| CAS Number | 86541-74-4 | [1][2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into suitable dosage forms.
| Property | Value | Source |
| Melting Point | 188-190 °C | [3] |
| Solubility | >100 mg/mL in water, ethanol, and methanol. Sparingly soluble in aqueous buffers. Soluble in DMSO (~34 mg/mL) and DMF (~30 mg/mL). | [3][4] |
| pKa (Predicted) | Strongest Acidic: 3.53; Strongest Basic: 5.36 | [2] |
| logP (Predicted) | 1.14 | [2] |
| Appearance | White to off-white crystalline powder. | [3] |
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Benazepril is a prodrug that undergoes hepatic cleavage of its ester group to form its active metabolite, benazeprilat. Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system (RAAS).
The RAAS plays a critical role in regulating blood pressure and fluid and electrolyte balance. Inhibition of ACE by benazeprilat leads to a cascade of effects that result in vasodilation and a reduction in blood pressure.
References
An In-depth Technical Guide to the Pharmacokinetics of Benazepril Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of benazepril hydrochloride, a widely used angiotensin-converting enzyme (ACE) inhibitor, in key animal models. Benazepril is a prodrug that is hydrolyzed in vivo to its active metabolite, benazeprilat.[1][2][3] This document summarizes quantitative pharmacokinetic data, details common experimental protocols, and visualizes the underlying mechanism of action and experimental workflows.
Core Concepts: Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS).[4][5] The active metabolite, benazeprilat, is a potent and selective inhibitor of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1][5][6] Inhibition of ACE leads to reduced levels of angiotensin II, resulting in vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure and cardiac load.[5][7] This mechanism makes benazepril effective in treating conditions such as hypertension, congestive heart failure, and chronic kidney disease in various species.[3][4][5]
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of benazeprilat on ACE.
Pharmacokinetic Profiles in Animal Models
The following tables summarize key pharmacokinetic parameters of benazepril and its active metabolite, benazeprilat, following oral administration of this compound in dogs and cats.
(Following single or repeated oral administration of benazepril HCl)
| Parameter | Benazepril | Benazeprilat | Dose (mg/kg) | Study Notes | Reference |
| Tmax (hours) | ~0.5 | 1.25 - 2.0 | ~0.5 | Rapid absorption of the prodrug. | [8],[9],[2] |
| Terminal t½ (hours) | Rapidly eliminated | 3.5 - 19.0 | ~0.5 | Biphasic elimination for benazeprilat. | [8],[10],[11] |
| Accumulation Ratio (R) | Not Applicable | 1.47 | 0.5 | After 14 days of once-daily dosing. | [8],[2],[12] |
| Excretion Routes | - | Biliary and Urinary (approx. equal) | - | Dual excretion pathway may be beneficial in renal insufficiency. | [10],[11] |
| ACE Inhibition (Peak) | - | >95% | 0.25 - 1.0 | Maximal inhibition is achieved rapidly. | [9],[12] |
| ACE Inhibition (24h) | - | >80% | 0.25 - 1.0 | Long-lasting inhibition supports once-daily dosing. | [9],[12] |
(Following single or repeated oral administration of benazepril HCl)
| Parameter | Benazepril | Benazeprilat | Dose (mg/kg) | Study Notes | Reference |
| Tmax (hours) | ~2.0 | ~1.5 - 2.0 | 0.25 - 1.0 | Peak concentrations are reached rapidly. | [13],[14] |
| Terminal t½ (hours) | ~1.4 | ~27.7 - 29.0 | 0.25 - 1.0 | Biphasic decline with a long terminal phase for benazeprilat. | [13],[14] |
| Accumulation Ratio (R) | Not Applicable | 1.24 - 1.46 | 0.25 - 1.0 | Slight bioaccumulation with repeated dosing. | [13],[14],[12] |
| Excretion Routes | - | Biliary (~85%) and Urinary (~15%) | 1.0 | Predominantly biliary excretion. | [15],[14] |
| ACE Inhibition (Peak) | - | >98% | 0.25 - 1.0 | Marked and rapid inhibition of ACE. | [13] |
| ACE Inhibition (24h) | - | >87% | 0.25 - 1.0 | Sustained ACE inhibition over 24 hours. | [13] |
-
Rats: Following oral administration, benazepril is well-absorbed and undergoes complete first-pass metabolism to benazeprilat.[16]
-
Baboons: Absorption is good, but hydrolysis to benazeprilat is incomplete, leading to the formation of other hydrophilic metabolites.[16]
-
Horses: Systemic bioavailability of benazeprilat after oral benazepril administration is low, estimated at 3-4%.[17]
Experimental Protocols
The methodologies described below are generalized from common practices reported in pharmacokinetic studies of benazepril in animal models.
Caption: A generalized workflow for a typical preclinical pharmacokinetic study.
-
Animal Models and Dosing:
-
Species: Healthy adult dogs (e.g., Beagles) and cats are commonly used.[8][13] Studies may also involve rats and non-human primates like baboons.[16]
-
Administration: For oral studies, this compound is typically administered as tablets or via oral gavage.[2][8][18] Doses generally range from 0.25 to 1.0 mg/kg for dogs and cats.[9][13] Intravenous administration of benazeprilat is used to determine absolute bioavailability and clearance.[9][15]
-
-
Sample Collection:
-
Blood Sampling: Blood samples are collected serially from a catheterized vein (e.g., jugular vein) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Time Points: Sampling schedules are designed to capture the absorption, distribution, and elimination phases. Typical time points might include pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[8]
-
Plasma Preparation: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -70°C) until analysis.
-
-
Bioanalytical Methods:
-
Quantification: The concentrations of benazepril and benazeprilat in plasma are determined using validated chromatographic methods.
-
Techniques: High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) are the preferred methods due to their high sensitivity and specificity.[8][19][20]
-
Sample Preparation: Prior to analysis, plasma samples typically undergo a solid-phase extraction (SPE) or protein precipitation step to remove interfering substances and concentrate the analytes.[20]
-
-
Pharmacokinetic Analysis:
-
Data Modeling: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software.
-
Parameters Calculated: Key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated to characterize the drug's behavior in the body.
-
-
Pharmacodynamic Assessment:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Benazepril (Lotensin) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 4. Benazepril - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Benazepril? [synapse.patsnap.com]
- 6. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. manasalifesciences.com [manasalifesciences.com]
- 8. Pharmacokinetics of the angiotensin-converting-enzyme inhibitor, benazepril, and its active metabolite, benazeprilat, in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of the active metabolite of benazepril, benazeprilat, and inhibition of plasma angiotensin-converting enzyme activity after single and repeated administrations to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angiotensin-converting Enzyme Inhibitors for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. Angiotensin-converting Enzyme Inhibitors for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 12. assets.hpra.ie [assets.hpra.ie]
- 13. Plasma angiotensin converting enzyme activity and pharmacokinetics of benazepril and benazeprilat in cats after single and repeated oral administration of benazepril.HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.hpra.ie [assets.hpra.ie]
- 15. Pharmacokinetic/pharmacodynamic modelling of the disposition and effect of benazepril and benazeprilat in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Disposition of [14C]-benazepril hydrochloride in rat, dog and baboon. Absorption, distribution, kinetics, biotransformation and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic/pharmacodynamic modeling of benazepril and benazeprilat after administration of intravenous and oral doses of benazepril in healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of Benazepril on Survival of Dogs with Chronic Kidney Disease: A Multicenter, Randomized, Blinded, Placebo‐Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous determination of this compound and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
In Vitro Activity of Benazeprilat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of benazeprilat, the active metabolite of the prodrug benazepril. Benazeprilat is a potent, non-sulfhydryl inhibitor of the angiotensin-converting enzyme (ACE) and is the primary mediator of the therapeutic effects observed with benazepril administration. This document details its core mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its influence on other key cellular signaling pathways.
Primary Mechanism of Action: ACE Inhibition
Benazepril is a prodrug that is rapidly metabolized in vivo, primarily in the liver, through the cleavage of its ester group to form the pharmacologically active diacid metabolite, benazeprilat.[1] The principal mechanism of action of benazeprilat is the potent and competitive inhibition of the Angiotensin-Converting Enzyme (ACE), also known as peptidyl-dipeptidase A.[2]
ACE is a critical zinc-dependent metalloproteinase and a central component of the Renin-Angiotensin-Aldosterone System (RAAS). It catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2] Angiotensin II exerts multiple physiological effects, including direct vasoconstriction and stimulation of aldosterone secretion from the adrenal cortex, which leads to sodium and water retention. By inhibiting ACE, benazeprilat disrupts this cascade, leading to decreased plasma levels of angiotensin II. This reduction in angiotensin II results in vasodilation and decreased aldosterone secretion, which are the primary effects behind its use as an antihypertensive agent.[2]
References
Benazepril Hydrochloride and the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of benazepril hydrochloride's mechanism of action as a renin-angiotensin system (RAS) inhibitor. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key pathways.
Core Mechanism of Action
Benazepril is a prodrug that is hydrolyzed in the liver to its active metabolite, benazeprilat.[1] Benazeprilat is a potent, competitive inhibitor of the angiotensin-converting enzyme (ACE).[2][3] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[4][5]
ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[4][6] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, increased aldosterone secretion from the adrenal cortex, and enhanced sympathetic nervous system activity, all of which contribute to an increase in blood pressure.[6][7]
By inhibiting ACE, benazeprilat decreases the production of angiotensin II, leading to vasodilation (relaxation of blood vessels), reduced aldosterone secretion, and a subsequent decrease in sodium and water retention.[6][7] The inhibition of ACE also leads to an increase in the levels of bradykinin, a potent vasodilator, as ACE is also responsible for its degradation.[8] This dual action of reducing a vasoconstrictor and increasing a vasodilator contributes to the overall antihypertensive effect of benazepril.
Quantitative Pharmacological Data
The following tables summarize key quantitative data related to the pharmacological profile of benazepril and its active metabolite, benazeprilat.
Table 1: Pharmacokinetic Properties of Benazepril and Benazeprilat
| Parameter | Benazepril | Benazeprilat | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.0 hours | 1.0 - 2.0 hours (fasting), 2.0 - 4.0 hours (non-fasting) | [8][9][10][11] |
| Plasma Protein Binding | ~96.7% | ~95.3% | [1][8] |
| Elimination Half-life (t1/2) | ~0.6 hours | Biphasic: Initial ~2.7 hours, Terminal ~22.3 hours | [11] |
| Effective Half-life for Accumulation | - | 10 - 11 hours | [8][11] |
| Metabolism | Rapidly and almost completely metabolized in the liver to benazeprilat. | - | [8][12] |
| Excretion | Primarily renal elimination of metabolites. | Primarily renal. | [8] |
Table 2: Pharmacodynamic Effects of Benazeprilat
| Parameter | Value | Reference(s) |
| ACE Inhibition (IC50) | ~4.3 nmol/L | [13] |
| ACE Inhibition in Plasma (≥10 mg dose) | ≥80-90% for at least 24 hours | [10][14] |
| Inhibition of Pressor Response to Angiotensin I (10 mg dose) | 60-90% (up to 4 hours post-dose) | [10] |
Table 3: Clinical Efficacy of Benazepril in Hypertension (Monotherapy)
| Dose | Seated Blood Pressure Reduction (Systolic/Diastolic) | Study Population | Reference(s) |
| 10 mg once daily | Minimal effective dose | 470 mild-to-moderate hypertensive patients | [10] |
| 20 mg once daily | -12.2 / -7.7 mm Hg | 206 patients with mild to moderate hypertension | [15] |
| 20-80 mg once daily | ~6-12 / 4-7 mm Hg (24 hours post-dosing) | Multiple-dose studies | [14] |
Table 4: Clinical Efficacy of Benazepril in Combination Therapy
| Combination | Dose | Seated Blood Pressure Reduction (Systolic/Diastolic) | Reference(s) |
| Benazepril/Hydrochlorothiazide | 5 mg/6.25 mg and 10 mg/12.5 mg | 10 / 6 mm Hg (placebo-adjusted) | [14] |
| Benazepril/Hydrochlorothiazide | 20 mg/25 mg | 20 / 10 mm Hg (placebo-adjusted) | [14] |
| Benazepril/Amlodipine | - | Mean BP after dose adjustment: 131.6/73.3 mm Hg | [16] |
| Benazepril/Hydrochlorothiazide | - | Mean BP after dose adjustment: 132.5/74.4 mm Hg | [16] |
Key Signaling and Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling and metabolic pathways associated with benazepril's function.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 3. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. hispa.rs [hispa.rs]
- 6. idpublications.org [idpublications.org]
- 7. What is the mechanism of Benazepril? [synapse.patsnap.com]
- 8. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of benazepril in hypertensive patients with normal and impaired renal function [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Pharmacokinetics of the angiotensin converting enzyme inhibitor benazepril.HCl (CGS 14 824 A) in healthy volunteers after single and repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SMPDB [smpdb.ca]
- 13. Pharmacokinetic/pharmacodynamic modelling of the disposition and effect of benazepril and benazeprilat in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. The effects of benazepril, a new angiotensin-converting enzyme inhibitor, in mild to moderate essential hypertension: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Benazepril Hydrochloride (C24H29ClN2O5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benazepril hydrochloride is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension, heart failure, and chronic kidney disease.[1][2] As a prodrug, it is hydrolyzed in vivo to its active metabolite, benazeprilat, which exerts its therapeutic effects by modulating the renin-angiotensin-aldosterone system (RAAS). This document provides an in-depth technical overview of this compound, encompassing its physicochemical properties, mechanism of action, pharmacokinetic profile, and relevant experimental protocols for its synthesis and analysis.
Physicochemical Properties
This compound is a white to off-white, practically odorless crystalline powder.[3] Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C24H29ClN2O5 | [4] |
| Molecular Weight | 460.9 g/mol | [4] |
| Melting Point | 188 to 190°C | [3] |
| pKa | 4.55 | [3] |
| Solubility | Highly soluble in water (>100 mg/mL), ethanol, and methanol.[5] Soluble in DMSO (~20 mg/mL) and DMF (~30 mg/mL).[6] | [5][6] |
| Appearance | White to off-white crystalline powder | [5] |
| UV/Vis. λmax | 204, 237 nm | [6] |
Mechanism of Action
This compound is a prodrug that is de-esterified in the liver to its active metabolite, benazeprilat.[7][8] Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[9][10][11]
ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3][7] Angiotensin II also stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water retention.[10][12] Furthermore, ACE is identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator.[9]
By inhibiting ACE, benazeprilat decreases the production of angiotensin II, leading to:
-
Vasodilation: Reduced levels of angiotensin II cause blood vessels to relax, lowering peripheral vascular resistance and blood pressure.[12]
-
Reduced Aldosterone Secretion: Decreased angiotensin II leads to lower aldosterone levels, resulting in reduced sodium and water retention and a slight increase in serum potassium.[7][12]
-
Increased Bradykinin Levels: Inhibition of bradykinin degradation potentiates its vasodilatory effects, further contributing to the antihypertensive action of benazepril.[13]
This cascade of effects ultimately reduces blood pressure and the workload on the heart, making it an effective treatment for hypertension and heart failure.[11]
Figure 1: Mechanism of action of Benazeprilat on the Renin-Angiotensin-Aldosterone System (RAAS).
Pharmacokinetics
| Parameter | Description | Reference |
| Absorption | Following oral administration, benazepril is absorbed and rapidly converted to its active metabolite, benazeprilat, in the liver.[14] Food may slightly delay absorption but does not affect the bioavailability of benazeprilat.[14] | [14] |
| Metabolism | Benazepril is almost completely metabolized to benazeprilat and the glucuronide conjugates of both benazepril and benazeprilat.[7] | [7] |
| Time to Peak Plasma Concentration (Tmax) | Benazepril: 0.5-2 hours.[15] Benazeprilat: 1-2 hours (fasting), 2-4 hours (non-fasting).[7] | [7][15] |
| Protein Binding | Benazepril: ~96.7%. Benazeprilat: ~95.3%. | [7] |
| Elimination Half-life (Benazeprilat) | Biphasic elimination with an initial half-life of approximately 3 hours and a terminal half-life of around 17.3 hours.[15] | [15] |
| Excretion | Primarily excreted in the urine as benazeprilat and its glucuronide conjugate.[7] | [7] |
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the condensation of (S)-homophenylalanine ethyl ester with a benzazepinone derivative, followed by cyclization and salt formation.[16][17][18]
Illustrative Synthesis Steps:
-
Preparation of the Benzazepinone Intermediate: 2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one can be halogenated, for example, with phosphorus pentachloride, to introduce a leaving group at the 3-position. Subsequent reactions can introduce an amino group at this position.
-
Condensation: The benzazepinone intermediate is condensed with (S)-homophenylalanine ethyl ester. This reaction can be achieved through various methods, including reductive amination or Michael addition.[17][18]
-
Hydrolysis and Salt Formation: The resulting ester is hydrolyzed to the carboxylic acid, yielding benazepril free base. This is then treated with hydrogen chloride in a suitable solvent (e.g., diethyl ether, methyl ethyl ketone) to precipitate this compound.
-
Purification: The crude product is often purified by recrystallization from solvents like ethyl acetate or a mixture of 3-pentanone and methanol to achieve the desired diastereomeric purity (SS isomer is the most potent) and crystalline form.[19]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a widely used technique for the quantification of this compound and its related substances in bulk drug and pharmaceutical dosage forms.[2][20][21]
Typical HPLC Method:
-
Column: C18 stationary phase (e.g., Sunfire C-18, 250×4.6 mm, 5 µm).[20]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with pH adjustment) and an organic modifier (e.g., methanol). A common composition is water:methanol (55:45, v/v).[20]
-
Flow Rate: 1.0 mL/min.[20]
-
Retention Time: Under these conditions, this compound typically has a retention time of around 9.19 minutes.[20]
This method can be validated for linearity, accuracy, precision, and robustness according to ICH guidelines to ensure reliable and accurate quantification.[20]
In Vitro ACE Inhibition Assay
The inhibitory activity of benazeprilat on ACE can be determined using various in vitro assays. A common method is a colorimetric or spectrophotometric assay using a synthetic substrate for ACE, such as hippuryl-histidyl-leucine (HHL).[23][24]
General Protocol:
-
Reagent Preparation: Prepare solutions of ACE, the substrate (HHL), and the inhibitor (benazeprilat) in a suitable buffer (e.g., borate buffer).
-
Pre-incubation: Incubate the ACE solution with various concentrations of the inhibitor for a defined period (e.g., 10 minutes at 37°C) to allow for binding.[25]
-
Enzymatic Reaction: Initiate the reaction by adding the HHL substrate to the pre-incubated mixture. Incubate for a specific duration (e.g., 60 minutes at 37°C).[25] ACE will hydrolyze HHL to hippuric acid (HA) and histidyl-leucine.
-
Reaction Termination: Stop the reaction, often by adding a strong acid (e.g., HCl) or by heat deactivation.[25]
-
Quantification of Hippuric Acid: The amount of HA produced is quantified. This can be done by:
-
HPLC: Separating and quantifying HA by reverse-phase HPLC with UV detection.[24]
-
Spectrophotometry: Extracting HA with an organic solvent (e.g., ethyl acetate) and measuring its absorbance at 228 nm.[24][26]
-
Colorimetric Methods: Reacting HA with a chromogenic agent (e.g., p-dimethylaminobenzaldehyde) and measuring the absorbance of the resulting colored product.[25]
-
-
Calculation of IC50: The percentage of ACE inhibition is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[25]
Figure 2: General experimental workflow for an in vitro ACE inhibition assay.
Conclusion
This compound is a well-characterized ACE inhibitor with a solid foundation of preclinical and clinical data supporting its therapeutic use. Its efficacy is derived from the potent and specific inhibition of the angiotensin-converting enzyme by its active metabolite, benazeprilat, leading to effective modulation of the RAAS. The established analytical and experimental protocols provide robust methods for its continued study and quality control in drug development and manufacturing. This guide serves as a foundational resource for professionals engaged in the research and development of cardiovascular therapeutics.
References
- 1. Benazepril - Wikipedia [en.wikipedia.org]
- 2. ijrpr.com [ijrpr.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. This compound | C24H29ClN2O5 | CID 5362123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 86541-74-4 [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. manasalifesciences.com [manasalifesciences.com]
- 12. What is the mechanism of Benazepril? [synapse.patsnap.com]
- 13. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Pharmacokinetics and pharmacodynamics of this compound in patients with major proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN110835319A - Synthesis method of benazepril intermediate and this compound - Google Patents [patents.google.com]
- 18. Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. longdom.org [longdom.org]
- 21. ijpbs.net [ijpbs.net]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 25. tandfonline.com [tandfonline.com]
- 26. ACE Inhibitory Activity Assay ACE Kit - WST Dojindo [dojindo.com]
Methodological & Application
Application Notes and Protocols for the Analysis of Benazepril Hydrochloride
These application notes provide detailed methodologies for the quantitative analysis of benazepril hydrochloride in pharmaceutical formulations. The protocols are intended for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) Method for this compound
This section details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of this compound and its related compounds or in combination with other drugs like hydrochlorothiazide.[1][2]
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV detector is suitable for this analysis.[1]
-
HPLC System: Perkin Elmer HPLC with isocratic pump, UV detector, and Rheodyne injector.[1]
-
Column: Sunfire C18 (250 x 4.6 mm, 5 µm particle size).[1] An equivalent L1 packing column can also be used.[3]
-
Mobile Phase: A filtered and degassed mixture of methanol and water (45:55 v/v), with the pH adjusted to 7.0 using 1% triethylamine.[1] Alternative mobile phases include acetonitrile and potassium hydrogen phosphate buffer (pH 7) (40:60 v/v) or a mixture of methanol and a tetrabutylammonium bromide solution.[3][4]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient, or maintained at 30°C.[6]
1.2. Reagents and Solutions Preparation:
-
Reagents: Analytically pure this compound, methanol (LC grade), water (LC grade), and triethylamine (analytical reagent grade) are required.[1]
-
Mobile Phase Preparation: Mix 450 mL of methanol with 550 mL of water. Adjust the pH to 7.0 with 1% triethylamine. Filter the solution through a 0.45 µm filter and sonicate for 15 minutes for degassing.[1]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of USP this compound Reference Standard (RS) in the mobile phase to obtain a desired concentration (e.g., 0.2 mg/mL).[6]
-
Sample Preparation (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a portion of the powder equivalent to a specific amount of this compound into a volumetric flask.
-
Add a suitable volume of the mobile phase (or methanol) and sonicate or shake mechanically to dissolve the drug.[7]
-
Dilute to volume with the same solvent.
-
Centrifuge the solution and filter the supernatant through a suitable filter.[7]
-
Further dilute with the mobile phase to achieve a final concentration within the linear range of the method.
-
1.3. Method Validation:
The analytical method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[1]
Data Presentation
| Validation Parameter | This compound | Reference |
| Linearity Range | 0.1 - 20 µg/mL | [1] |
| Accuracy (% Recovery) | 98.66 - 99.32% | [1] |
| Precision (%RSD) | Intra-day: 0.11 - 0.19% Inter-day: 1.11 - 1.72% | [1] |
| Limit of Detection (LOD) | 0.07 µg/mL | [1] |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | [1] |
Experimental Workflow Diagram
Caption: HPLC analysis workflow for this compound.
UV-Spectrophotometric Method for this compound
This section describes a simple and rapid UV-spectrophotometric method for the estimation of this compound in bulk and pharmaceutical dosage forms.[8]
Experimental Protocol
2.1. Instrumentation:
A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette is required.
2.2. Reagents and Solutions Preparation:
-
Reagent: Methanol (analytical grade).[8]
-
Solvent: Methanol is used as the solvent.[8]
-
Standard Stock Solution: Accurately weigh about 100 mg of this compound and dissolve it in 100 mL of methanol to get a concentration of 1 mg/mL. From this, prepare a working standard of 100 µg/mL.[8]
-
Sample Solution: Prepare the sample solution from the tablet powder, similar to the HPLC method, to obtain a final concentration within the calibration range.
2.3. Determination of Maximum Wavelength (λmax):
Prepare a 10 µg/mL solution of this compound in methanol and scan it in the UV range of 200-400 nm. The wavelength of maximum absorbance (λmax) is determined. For this compound in methanol, the λmax is typically observed at 237 nm.[8]
2.4. Calibration Curve:
From the standard stock solution, prepare a series of dilutions ranging from 2-22 µg/mL. Measure the absorbance of these solutions at the λmax (237 nm) against a methanol blank. Plot a calibration curve of absorbance versus concentration.[8]
Data Presentation
| Parameter | Value | Reference |
| λmax | 237 nm | [8] |
| Linearity Range | 2 - 22 µg/mL | [8] |
| Correlation Coefficient (r²) | 0.961 | [8] |
| Limit of Detection (LOD) | 5.5 µg/mL | [8] |
| Limit of Quantitation (LOQ) | 16.6 µg/mL | [8] |
Experimental Workflow Diagram
Caption: UV-Spectrophotometric analysis workflow.
Dissolution Testing for this compound Tablets
This protocol outlines the dissolution testing for this compound tablets as per USP guidelines.[7]
Experimental Protocol
3.1. Dissolution Parameters:
-
Apparatus: USP Apparatus 2 (Paddle).[7]
-
Dissolution Medium: 500 mL of water.[7]
-
Paddle Speed: 50 rpm.[7]
-
Temperature: 37 ± 0.5 °C.
-
Sampling Time: 30 minutes.[7]
3.2. Analytical Finish:
The amount of this compound dissolved can be determined using a validated HPLC method.[7]
-
Chromatographic System: The same HPLC system as described in Section 1 can be used.
-
Procedure:
-
At the specified time, withdraw a sample from the dissolution vessel and filter it.
-
Inject an appropriate volume (e.g., 60 µL) of the filtered sample into the chromatograph.[7]
-
Measure the peak response for benazepril.
-
Calculate the amount of dissolved this compound by comparing the peak response with that of a standard solution of known concentration.
-
3.3. Acceptance Criteria:
-
Test 1: Not less than 80% (Q) of the labeled amount of this compound is dissolved in 30 minutes.[7]
-
Test 2: If specified, not less than 70% (Q) of the labeled amount is dissolved in 45 minutes.[7]
Logical Relationship Diagram
References
- 1. longdom.org [longdom.org]
- 2. Stability indicating RP-HPLC method for simultaneous determination of amlodipine and this compound from their combination drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. tsijournals.com [tsijournals.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. This compound [drugfuture.com]
- 7. This compound Tablets [drugfuture.com]
- 8. ajrconline.org [ajrconline.org]
Application Notes and Protocols for Testing Benazepril in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benazepril is a potent angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1][2] It acts by blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS).[3] This mechanism leads to vasodilation and a reduction in blood pressure.[1] Preclinical evaluation of benazepril's efficacy and mechanism of action relies on the use of well-characterized animal models of hypertension. This document provides detailed application notes and protocols for testing benazepril in three commonly used rodent models: the Spontaneously Hypertensive Rat (SHR), the Two-Kidney, One-Clip (2K1C) renovascular hypertension model, and the Deoxycorticosterone Acetate (DOCA)-salt hypertension model.
Animal Models of Hypertension
The selection of an appropriate animal model is critical for investigating the antihypertensive effects of benazepril. Each model recapitulates different aspects of human hypertension.
-
Spontaneously Hypertensive Rat (SHR): This is a genetic model of essential hypertension, characterized by a polygenic etiology that leads to a gradual increase in blood pressure with age.[4] The SHR model is particularly useful for studying the long-term effects of antihypertensive drugs on the development of hypertension and associated end-organ damage.[5]
-
Two-Kidney, One-Clip (2K1C) Model: This is a model of renovascular hypertension, induced by surgically constricting one renal artery while leaving the contralateral kidney untouched.[6][7] This procedure activates the RAAS, leading to a rapid and sustained increase in blood pressure, making it an ideal model to study RAAS inhibitors like benazepril.[8]
-
DOCA-Salt Model: This is a model of mineralocorticoid-induced, low-renin hypertension.[9][10] It is established by unilateral nephrectomy, implantation of a DOCA pellet (a synthetic mineralocorticoid), and providing high-salt drinking water.[2] This model is useful for investigating the effects of antihypertensive agents in a state of volume expansion and suppressed plasma renin activity.[11]
Data Presentation: Efficacy of Benazepril in Hypertensive Rat Models
The following tables summarize the quantitative data on the antihypertensive effects of benazepril in the SHR, 2K1C, and DOCA-salt rat models.
Table 1: Effect of Benazepril on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg/day, p.o.) | Treatment Duration | Age of Rats (weeks) | Baseline SBP (mmHg) | SBP after Treatment (mmHg) | Percent Reduction in SBP | Reference |
| 3 | 12 weeks | 4-16 | Not specified | Significantly reduced | Dose-dependent reduction | [4] |
| 10 | 12 weeks | 4-16 | Not specified | Significantly reduced | Dose-dependent reduction | [4] |
| 1, 3, 10 (i.p. infusion) | 3 weeks | 17 | Not specified | Dose-dependent reduction | Dose-dependent reduction | [5] |
| 0.3 - 10 | Single dose | Not specified | Not specified | Significant reduction | Not specified | [12] |
Table 2: Effect of Benazepril on Blood Pressure in Renovascular Hypertensive (2K1C) Rats
| Dose (mg/kg/day, p.o.) | Treatment Duration | Baseline Blood Pressure (mmHg) | Blood Pressure after Treatment (mmHg) | Percent Reduction in Blood Pressure | Reference |
| 0.3 - 10 | Single or repeated | Not specified | Significant antihypertensive effect | Not specified | [12] |
Table 3: Effect of Benazepril on Blood Pressure in DOCA-Salt Hypertensive Rats
| Dose (mg/kg/day, p.o.) | Treatment Duration | Baseline Blood Pressure (mmHg) | Blood Pressure after Treatment (mmHg) | Effect | Reference |
| 3 - 30 | Single or repeated | Not specified | No clear effect | Not significant | [12] |
Experimental Protocols
Protocol 1: Induction of Two-Kidney, One-Clip (2K1C) Renovascular Hypertension
This protocol describes the surgical procedure to induce renovascular hypertension in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Anesthetic (e.g., sodium pentobarbital, 40 mg/kg, i.p.)
-
Surgical instruments (scalpel, forceps, scissors)
-
Silver U-shaped clips (internal diameter of 0.2 mm)[8]
-
Sutures
-
Animal warming pad
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the fur on the left flank and disinfect the area with 70% ethanol.
-
Make a flank incision to expose the left kidney.
-
Carefully isolate the left renal artery from the renal vein and surrounding connective tissue.[13]
-
Place a silver U-shaped clip with an internal diameter of 0.2 mm around the left renal artery to partially constrict it.[8]
-
Ensure that blood flow is not completely occluded.
-
Suture the muscle and skin layers.
-
Allow the rats to recover on a warming pad.
-
House the rats individually and provide food and water ad libitum.
-
Monitor blood pressure weekly. Hypertension typically develops within 4-6 weeks after surgery.[8]
Protocol 2: Induction of DOCA-Salt Hypertension
This protocol details the procedure for inducing mineralocorticoid-dependent hypertension.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Deoxycorticosterone acetate (DOCA) pellets or subcutaneous injections (e.g., 25 mg in 0.4 mL of dimethylformamide every fourth day)[9]
-
1% NaCl solution in drinking water
-
Surgical instruments
-
Sutures
-
Animal warming pad
Procedure:
-
Perform a unilateral nephrectomy (removal of one kidney) under anesthesia. A flank incision is made to access and ligate the renal vessels and ureter of the left kidney before its removal.[9]
-
Suture the incision and allow the rat to recover.
-
Following recovery from surgery, implant a DOCA pellet subcutaneously or begin subcutaneous injections of DOCA.[9]
-
Replace the standard drinking water with a 1% NaCl solution.[2]
-
House the rats individually.
-
Monitor blood pressure and body weight regularly. Significant hypertension usually develops within 4 weeks.[10]
Protocol 3: Administration of Benazepril
This protocol outlines the procedure for oral administration of benazepril to rats.
Materials:
-
Benazepril hydrochloride tablets (e.g., 5 mg, 10 mg, 20 mg)[1]
-
Vehicle for suspension (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Mortar and pestle or homogenizer
-
Oral gavage needles
-
Syringes
Procedure:
-
Calculate the required dose of benazepril based on the rat's body weight. Doses typically range from 0.3 to 30 mg/kg/day.[12]
-
Crush the benazepril tablet into a fine powder using a mortar and pestle.
-
Suspend the powder in the chosen vehicle to a known concentration.
-
Administer the benazepril suspension to the rats once daily via oral gavage.
-
For control groups, administer the vehicle alone using the same procedure.
-
Continue the treatment for the duration specified in the experimental design.
Protocol 4: Measurement of Systolic Blood Pressure using the Tail-Cuff Method
This non-invasive method is commonly used for repeated blood pressure measurements in conscious rats.[14][15]
Materials:
-
Tail-cuff blood pressure measurement system (including a restrainer, an occlusion cuff, a sensor, and a control unit)
-
Warming chamber or pad for the rat
Procedure:
-
Acclimatize the rats to the restraining procedure for several days before the actual measurements to minimize stress-induced blood pressure variations.[16]
-
Warm the rat for 10-15 minutes at a constant temperature (around 32-34°C) to ensure adequate blood flow to the tail.[17]
-
Place the rat in the restrainer.
-
Position the occlusion cuff and the sensor on the rat's tail according to the manufacturer's instructions.
-
Inflate and deflate the cuff automatically using the system. The system detects the return of blood flow and records the systolic blood pressure.[15]
-
Perform at least 5-7 consecutive measurements and calculate the average to obtain a reliable reading for each animal.
-
Conduct measurements at the same time each day to minimize diurnal variations.
Mandatory Visualizations
Signaling Pathway
References
- 1. This compound – Rat Guide [ratguide.com]
- 2. omicsonline.org [omicsonline.org]
- 3. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effect of this compound on cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of losartan and benazepril on abnormal circadian blood pressure rhythm and target organ damage in SHRSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.3. Two Kidneys-One Clip (2K1C) Hypertension [bio-protocol.org]
- 7. Two-kidney-one-clip (2K1C) Renovascular Hypertension Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. ijpp.com [ijpp.com]
- 9. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijvets.com [ijvets.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Antihypertensive action of the novel angiotensin converting enzyme inhibitor this compound in hypertensive rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. ahajournals.org [ahajournals.org]
Application Notes and Protocols: Investigating the Renoprotective Effects of Benazepril Hydrochloride in Experimental Models of Renal Failure
Audience: Researchers, scientists, and drug development professionals.
Note on Scientific Premise: Benazepril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor widely recognized for its reno-protective effects. It is a standard therapeutic agent used to slow the progression of chronic kidney disease (CKD), not to induce it.[1][2][3] Its mechanism involves inhibiting the Renin-Angiotensin-Aldosterone System (RAAS), which reduces blood pressure, decreases proteinuria, and ameliorates kidney damage.[4][5][6] Therefore, this document provides protocols for established methods of inducing experimental renal failure and subsequent application notes on how to use this compound as a therapeutic agent within these models to study its protective mechanisms.
Part 1: Protocols for Induction of Experimental Renal Failure
Two common and well-validated models for inducing renal failure in rodents are the surgical 5/6 nephrectomy model for chronic kidney disease (CKD) and the chemical-induced adenine nephropathy model for CKD. A third model, gentamicin-induced nephrotoxicity, is often used for acute kidney injury (AKI).
Protocol 1.1: 5/6 Subtotal Nephrectomy Model in Rats (Surgical Induction of CKD)
This model reduces the functioning renal mass, leading to hypertension, proteinuria, and progressive glomerulosclerosis, closely mimicking human CKD.[7][8]
Objective: To surgically induce chronic renal failure by removing the right kidney and approximately two-thirds of the left kidney.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpels, forceps, scissors, retractors, silk sutures)
-
Heating pad to maintain body temperature
-
Sterile saline
-
Hemostatic agent (e.g., absorbable gelatin sponge)
-
Post-operative analgesic (e.g., buprenorphine)
Methodology:
-
Anesthesia and Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature at 37°C. Shave and disinfect the abdominal area.[1]
-
Right Nephrectomy: Perform a midline laparotomy to expose the abdominal cavity. Gently retract the intestines with sterile, saline-moistened gauze to locate the right kidney. Ligate the right renal artery, vein, and ureter with silk sutures and carefully excise the entire right kidney.[9]
-
Left Subtotal Nephrectomy: Expose the left kidney. Ligate the upper and lower segmental renal arteries with fine silk sutures to induce infarction of approximately two-thirds of the kidney.[9] Alternatively, the upper and lower poles of the kidney can be surgically resected (polectomy).[7]
-
Closure and Recovery: Apply a hemostatic agent to any bleeding surfaces. Close the abdominal wall and skin in layers using sutures. Administer a post-operative analgesic and allow the animal to recover in a clean, warm cage.
-
Model Validation: The CKD model is typically established within 2-4 weeks post-surgery. Validation is confirmed by measuring key biomarkers.
Protocol 1.2: Adenine-Induced Model in Rodents (Dietary Induction of CKD)
Oral administration of a high dose of adenine leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubular obstruction, interstitial inflammation, and fibrosis.[10][11]
Objective: To induce chronic renal failure through dietary or gavage administration of adenine.
Materials:
-
Male C57BL/6 mice or Wistar rats
-
Adenine powder
-
Powdered rodent chow or vehicle for gavage (e.g., 0.5% Carboxymethylcellulose - CMC)
-
Metabolic cages for urine collection
Methodology (Rat):
-
Diet Preparation: Mix adenine into standard powdered chow at a concentration of 0.75% (w/w).[11][12]
-
Administration: Provide the adenine-containing diet ad libitum for 4 weeks. A control group should receive the standard diet without adenine.
-
Monitoring: Monitor body weight, food intake, and water consumption regularly. Animals on an adenine diet may exhibit weight loss.[13]
-
Model Validation: After 4 weeks, place rats in metabolic cages to collect 24-hour urine for proteinuria analysis. Collect blood samples to measure serum creatinine and Blood Urea Nitrogen (BUN).
Methodology (Mouse):
-
Dosage Preparation: Prepare a suspension of adenine in 0.5% CMC.
-
Administration: Administer adenine daily via oral gavage at a dose of 50 mg/kg body weight for 28 days.[14][15] This method provides more precise dosing compared to dietary administration.
-
Model Validation: Similar to the rat model, assess renal function via urinary and serum biomarkers at the end of the administration period.
Part 2: Application of this compound in Renal Failure Models
Once the experimental renal failure model is established and validated, benazepril can be administered to investigate its therapeutic effects.
Application Note 2.1: Treatment of 5/6 Nephrectomized Rats with Benazepril
Objective: To assess the efficacy of benazepril in mitigating hypertension, proteinuria, and glomerulosclerosis in a surgical CKD model.
Experimental Design:
-
Group 1 (Sham): Sham-operated rats receiving vehicle (e.g., distilled water) daily by gavage.
-
Group 2 (CKD Control): 5/6 nephrectomized rats receiving vehicle daily by gavage.
-
Group 3 (CKD + Benazepril): 5/6 nephrectomized rats receiving benazepril daily by gavage.
Protocol:
-
Treatment Initiation: Begin treatment 2 to 4 weeks after the 5/6 nephrectomy surgery, once renal failure is established.
-
Dosage and Administration: Administer this compound via oral gavage. A typical dose for rats is 10 mg/kg/day .[16] The treatment duration is commonly 8 to 12 weeks.
-
Monitoring and Endpoints:
-
Weekly/Bi-weekly: Measure systolic blood pressure using the tail-cuff method.
-
Endpoint (After 8-12 weeks):
-
Collect 24-hour urine to measure total protein excretion.
-
Collect blood to measure serum creatinine and BUN.
-
Euthanize animals and harvest the remnant kidney for histopathological analysis (e.g., H&E and Masson's trichrome staining) to assess glomerulosclerosis and interstitial fibrosis.
-
-
Data Presentation: Expected Outcomes
The following tables summarize typical quantitative data from studies using benazepril in experimental renal failure models.
Table 1: Renal Function and Blood Pressure in 5/6 Nephrectomy Rat Model
| Group | Systolic Blood Pressure (mmHg) | Serum Creatinine (mg/dL) | BUN (mg/dL) | 24-h Proteinuria (mg/day) |
|---|---|---|---|---|
| Sham | 120 ± 10 | 0.5 ± 0.1 | 20 ± 5 | 15 ± 5 |
| CKD Control | 180 ± 15 | 1.8 ± 0.4 | 85 ± 10 | 200 ± 40 |
| CKD + Benazepril | 140 ± 12 | 1.1 ± 0.3 | 55 ± 8 | 90 ± 25 |
Data are presented as mean ± SD and are representative values compiled from typical outcomes in the literature.[16][17][18]
Table 2: Benazepril Dosage Information for Rodent Models
| Animal Model | Drug | Route of Administration | Dosage | Reference |
|---|---|---|---|---|
| Rat (Adriamycin-induced) | Benazepril | Oral Gavage | 6 mg/kg/day | [19] |
| Rat (Diabetic Nephropathy) | Benazepril | Oral Gavage | 10 mg/kg/day | [16] |
| Rat (General CKD) | Benazepril | Oral | 0.5 - 1.0 mg/kg/day | [6] |
| Dog (Remnant Kidney) | Benazepril | Oral | 2 mg/kg/day |[20] |
Part 3: Signaling Pathways and Experimental Workflows
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
Benazepril is an ACE inhibitor that acts by blocking the conversion of angiotensin I to angiotensin II, a key vasoconstrictor and stimulator of aldosterone.[2][4] This inhibition leads to vasodilation, reduced sodium and water retention, and decreased blood pressure.[21]
Caption: The RAAS pathway and the inhibitory site of action for Benazepril.
Experimental Workflow Diagram
The diagram below outlines the logical steps for inducing renal failure and testing the efficacy of a therapeutic agent like benazepril.
Caption: Workflow for testing Benazepril in an induced renal failure model.
References
- 1. Video: 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 4. Acute kidney injury models - Enamine [enamine.net]
- 5. ClinPGx [clinpgx.org]
- 6. This compound – Rat Guide [ratguide.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. revistanefrologia.com [revistanefrologia.com]
- 9. scielo.br [scielo.br]
- 10. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenine model of chronic renal failure in rats to determine whether MCC950, an NLRP3 inflammasome inhibitor, is a renopreventive - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ebm-journal.org [ebm-journal.org]
- 13. Ameliorative Effect of Chrysin on Adenine-Induced Chronic Kidney Disease in Rats | PLOS One [journals.plos.org]
- 14. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 15. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of benazepril on the transdifferentiation of renal tubular epithelial cells from diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of valsartan and benazepril on glomerulosclerosis in rats with 5/6 nephrectomy [manu41.magtech.com.cn]
- 18. karger.com [karger.com]
- 19. Effects of the combined use of benazepril and valsartan on apoptosis in the kidney of rats with adriamycin-induced nephritic glomerulosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. teachmephysiology.com [teachmephysiology.com]
Application Notes and Protocols: Benazepril Hydrochloride in Feline Chronic Renal Failure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benazepril hydrochloride in the management of chronic renal failure (CRF) in felines, with a focus on data from key clinical studies and detailed experimental protocols.
Introduction
Chronic renal failure is a common and progressive condition in aging felines. This compound, an angiotensin-converting enzyme (ACE) inhibitor, plays a crucial role in the management of CRF.[1][2][3] It works by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[4][5] This action leads to vasodilation, reduced blood pressure, and a decrease in intraglomerular pressure, thereby mitigating proteinuria, a key prognostic indicator in CRF.[4][5][6] Benazepril is primarily metabolized to its active form, benazeprilat, which is excreted through both the kidneys and the biliary system in cats, a favorable pharmacokinetic profile for patients with compromised renal function.[4]
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Benazepril exerts its therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS). In renal disease, the RAAS is often over-activated, leading to hypertension and proteinuria. Benazepril, as an ACE inhibitor, interrupts this cascade.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of benazepril.
Summary of Quantitative Data from Feline CRF Studies
The following tables summarize key quantitative data from clinical trials investigating the efficacy of benazepril in cats with chronic renal failure.
Table 1: Benazepril Dosage and Administration in Feline CRF Studies
| Study/Reference | Dosage of this compound | Dosing Frequency |
| King et al. (2006)[7][8][9][10] | 0.5 - 1.0 mg/kg | Once daily |
| Morar et al.[4] | 0.25 mg/kg (initial week), then 0.5 mg/kg | Once daily |
| Watanabe & Mishina (2007)[11][12][13] | 1.0 mg/kg (spontaneous CRF) | Once daily |
| Plumb's Veterinary Drug Manual[1] | 0.25 - 1.0 mg/kg (for proteinuria) | Once or twice daily |
| MSD Veterinary Manual[2] | 0.5 mg/kg (adjunctive for congestive heart failure) | Once daily |
Table 2: Efficacy of Benazepril on Urine Protein-to-Creatinine (UPC) Ratio
| Study/Reference | Baseline UPC (if specified) | Outcome | p-value |
| King et al. (2006)[7][8][9][10] | Not specified | Significant reduction in UPC | P = 0.005 |
| Morar et al.[4] | Not specified | Significantly lower UPC after 4 weeks | P < 0.05 |
| BENRIC Clinical Trial (Interim)[14][15] | Varied (significant effects in cats with UPC > 1 and < 0.2) | Significant reduction in UPC | P < 0.05 |
| Sent et al. (2015)[5] | ≥ 0.2 and < 2.0 | 30.8% of benazepril-treated cats changed from proteinuric to borderline or non-proteinuric | Not specified for benazepril alone |
Table 3: Effect of Benazepril on Blood Pressure and Renal Survival
| Study/Reference | Parameter Measured | Outcome | p-value |
| Morar et al.[4] | Systolic, Diastolic, and Mean Arterial Pressure | Significantly lower after 4 weeks | P < 0.05 |
| Watanabe & Mishina (2007)[12][13] | Systemic Blood Pressure | Corrected systemic hypertension | P < 0.05 |
| King et al. (2006)[7][8][9] | Renal Survival Time (all cats) | No significant difference between benazepril and placebo groups (637 vs. 520 days) | P = 0.47 |
| King et al. (2006)[7][8][9] | Renal Survival Time (cats with UPC ≥ 1) | Longer survival with benazepril, but not statistically significant (402 vs. 149 days) | P = 0.27 |
| BENRIC Clinical Trial (Interim)[14][15] | Survival Time (all cats) | No significant difference (501 vs. 391 days) | Not specified |
| BENRIC Clinical Trial (Interim)[14][15] | Survival Time (cats with UPC > 1) | Longer survival with benazepril (401 vs. 126 days) | Not specified |
Experimental Protocols
Detailed methodologies for key experiments cited in the studies are outlined below.
Experimental Workflow for a Clinical Trial
References
- 1. todaysveterinarynurse.com [todaysveterinarynurse.com]
- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. vhc.missouri.edu [vhc.missouri.edu]
- 4. news-medical.net [news-medical.net]
- 5. ACE Inhibitors’ Mechanism of Action: Here’s What They Do - GoodRx [goodrx.com]
- 6. Urinalysis | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 7. researchgate.net [researchgate.net]
- 8. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 9. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 10. Measuring Blood Pressure - catvets.com [catvets.com]
- 11. researchgate.net [researchgate.net]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. teachmephysiology.com [teachmephysiology.com]
- 14. ClinPGx [clinpgx.org]
- 15. Plasma Creatinine for Testing Renal Function: Avoid Misinterpretation - WSAVA2002 - VIN [vin.com]
Troubleshooting & Optimization
Benazepril Hydrochloride Solubility: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with benazepril hydrochloride.
Troubleshooting Guide
Question: My this compound is not dissolving in an aqueous buffer. What should I do?
Answer:
This compound exhibits pH-dependent solubility and is sparingly soluble in neutral aqueous buffers.[1][2] To address this, follow this troubleshooting workflow:
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: The solubility of this compound varies significantly depending on the solvent and the pH of aqueous solutions. It is generally more soluble in organic solvents and acidic aqueous solutions.[1][3][4]
Quantitative Solubility Data
| Solvent | pH | Solubility | Reference |
| 0.1N HCl | 1.2 | >100 mg/mL | [3] |
| Water | 1.9 | >100 mg/mL | [3] |
| Water | - | >5 mg/mL | |
| Water | - | Soluble | [5][6][7][8] |
| Water | - | Slightly Soluble | [9] |
| 0.05 M Phosphate Buffer | 2.3 | >20 mg/mL | [3] |
| 0.05 M Phosphate Buffer | 2.4 | 9.2 mg/mL | [3] |
| DMF:PBS (1:1) | 7.2 | ~0.5 mg/mL | [1] |
| PBS | 7.4 | >69.1 µg/mL | [2] |
| Ethanol | - | ~1 mg/mL | [1] |
| Ethanol | - | Highly Soluble (>100 mg/mL) | [4] |
| DMSO | - | ~20 mg/mL | [1] |
| DMSO | - | ~34 mg/mL | [4] |
| Dimethylformamide (DMF) | - | ~30 mg/mL | [1] |
| Methanol | - | Highly Soluble (>100 mg/mL) | [4][5] |
Q2: Why is my this compound showing variable solubility in water?
A2: Reports on the aqueous solubility of this compound can seem conflicting, ranging from "highly soluble" to "sparingly soluble".[1][4][5][6][7][9] This variability is primarily due to the compound's pH-dependent solubility. This compound is highly soluble in acidic water (low pH), but its solubility decreases as the pH approaches neutral.[3] The pH of unbuffered water can vary, leading to inconsistent dissolution. For reproducible results in aqueous media, it is crucial to use a buffered solution with a defined pH.
Q3: How can I prepare a stock solution of this compound for use in cell culture experiments (e.g., in PBS at pH 7.2)?
A3: Due to its low solubility in neutral buffers like PBS, a co-solvent strategy is recommended.[1] First, dissolve the this compound in an organic solvent like DMSO or DMF to create a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer to the final desired concentration.
Q4: For how long can I store aqueous solutions of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day.[1] For best results, prepare fresh solutions for each experiment.
Q5: Are there any known incompatibilities I should be aware of?
A5: this compound has shown physical incompatibility with amlodipine besylate, leading to a color change when mixed directly.[10] When working with formulations containing multiple compounds, it is essential to assess their compatibility.
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Solution in 1:1 DMF:PBS (pH 7.2)
This protocol is adapted from methodologies that address the poor aqueous solubility of this compound in neutral buffers.[1]
Materials:
-
This compound powder
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh 2 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 100 µL of DMF to the tube. This will create an initial 20 mg/mL solution.
-
Vortex the tube until the powder is completely dissolved. The solution should be clear and colorless.
-
-
Dilution into Aqueous Buffer:
-
In a separate tube, pipette 950 µL of PBS (pH 7.2).
-
While vortexing the PBS, slowly add 50 µL of the 20 mg/mL this compound stock solution from step 1.
-
This will result in a final concentration of 1 mg/mL in a 1:19 DMF:PBS solution. For a 1:1 ratio as a starting point, you would mix equal volumes of a more concentrated DMF stock and PBS. For example, to achieve a final concentration of 0.5 mg/mL in 1:1 DMF:PBS, dissolve benazepril HCl in DMF to a concentration of 1 mg/mL and then mix with an equal volume of PBS.[1]
-
-
Final Preparation and Use:
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, it may be necessary to start over and adjust the ratio of DMF to PBS.
-
Use the freshly prepared aqueous solution immediately. It is recommended not to store the aqueous solution for more than 24 hours.[1]
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C24H29ClN2O5 | CID 5362123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. This compound | 86541-74-4 [chemicalbook.com]
- 5. This compound Or Benazepril Hcl BP EP USP CAS 86541-74-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. wjpls.org [wjpls.org]
- 8. BENAZEPRIL HCL USP - PCCA [pccarx.com]
- 9. scribd.com [scribd.com]
- 10. iajpr.com [iajpr.com]
Technical Support Center: Overcoming Benazepril Resistance in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating benazepril resistance in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of benazepril resistance observed in experimental models?
A1: Benazepril resistance, often characterized by an incomplete or diminishing antihypertensive response, is primarily attributed to the "Angiotensin II (Ang II) escape" phenomenon. While benazepril effectively inhibits the Angiotensin-Converting Enzyme (ACE), alternative pathways can still generate Ang II. The two main ACE-independent pathways involve the serine proteases chymase and cathepsin G, which convert Angiotensin I to Ang II.[1][2][3] This continued production of Ang II can counteract the therapeutic effects of benazepril.
Q2: Which experimental animal models are most suitable for studying benazepril resistance?
A2: Spontaneously Hypertensive Rats (SHR) and Dahl Salt-Sensitive (DSS) rats are widely used and appropriate models.[4][5][6][7][8] SHRs have a genetic predisposition to hypertension that mirrors essential hypertension in humans. DSS rats, on the other hand, develop hypertension when fed a high-salt diet, modeling salt-sensitive hypertension.[9][10] Both models have been successfully used to evaluate the efficacy of benazepril and combination therapies.
Q3: How can benazepril resistance be overcome in an experimental setting?
A3: The most common strategy is combination therapy. Since benazepril only targets the ACE pathway, combining it with drugs that have different mechanisms of action can produce a more robust antihypertensive effect. Effective combinations include:
-
Angiotensin II Receptor Blockers (ARBs): These drugs directly block the AT1 receptor, the primary receptor through which Ang II exerts its vasoconstrictive effects. This approach can counteract the Ang II produced by escape pathways.[11]
-
Calcium Channel Blockers (CCBs) like Amlodipine: CCBs induce vasodilation through a mechanism independent of the Renin-Angiotensin System (RAS), providing an additive blood pressure-lowering effect.[9][10][12][13]
-
Diuretics like Hydrochlorothiazide (HCTZ): Diuretics reduce blood volume, which in turn lowers blood pressure, complementing the vasodilatory effects of benazepril.[9][10][12][13]
Q4: What is the role of the Angiotensin II Type 2 (AT2) receptor in the context of benazepril therapy?
A4: The AT2 receptor often has effects that counterbalance the AT1 receptor. Activation of the AT2 receptor can promote vasodilation and natriuresis (sodium excretion).[14][15] While benazepril reduces overall Ang II levels, the remaining Ang II can still interact with both AT1 and AT2 receptors. The interplay between these two receptor subtypes is an important area of investigation in cardiovascular physiology.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected blood pressure readings in hypertensive animal models.
| Possible Cause | Troubleshooting Step |
| Improper cuff placement or size | Ensure the blood pressure cuff is the correct size for the animal and is placed snugly on the tail or limb, following the manufacturer's instructions. The cuff should be at the same level as the heart.[15] |
| Animal stress or movement | Acclimatize the animals to the measurement procedure to minimize stress. Ensure the animal is calm and still during the measurement, as movement can lead to erroneous readings.[15] |
| Equipment malfunction | Calibrate the blood pressure monitor regularly according to the manufacturer's guidelines. Check for leaks in the tubing and cuff.[16] |
| Inadequate induction of hypertension (in DSS rats) | Verify the salt concentration in the diet and the duration of feeding. Ensure consistent access to the high-salt diet and water. |
Problem 2: High variability in plasma ACE activity assays.
| Possible Cause | Troubleshooting Step |
| Improper sample collection and handling | Collect blood samples at consistent time points relative to drug administration. Use appropriate anticoagulants (e.g., EDTA) and keep samples on ice. Centrifuge at the recommended speed and temperature to separate plasma, and store at -80°C if not assayed immediately.[17] |
| Interfering substances in the sample | Some substances can interfere with enzymatic assays. If high variability persists, consider deproteinizing the samples using methods like ultrafiltration with a 10 kDa cutoff spin filter.[18] |
| Expired or improperly stored reagents | Always check the expiration dates of the assay kit and its components. Store all reagents at the temperatures specified in the protocol.[17][18] |
| Sample concentration outside the linear range of the assay | Perform a pilot experiment with a few samples to determine the optimal dilution factor that places the readings within the linear range of the standard curve.[17] |
Problem 3: Difficulty in assessing cardiac hypertrophy accurately.
| Possible Cause | Troubleshooting Step |
| Inaccurate heart weight to body weight ratio | Ensure the heart is thoroughly blotted to remove excess blood before weighing. Measure body weight immediately before sacrifice. Be consistent in the dissection technique to include the same parts of the atria and great vessels. |
| Poor quality echocardiography images | Use an appropriate frequency transducer for the size of the animal. Ensure proper animal positioning and use of sufficient ultrasound gel to maintain good contact. Anesthesia can affect cardiac function, so maintain a consistent and appropriate level of anesthesia. |
| Subjectivity in histological analysis | Use standardized staining protocols. For morphometric analysis (e.g., cardiomyocyte cross-sectional area), ensure the person performing the analysis is blinded to the experimental groups to minimize bias. |
Problem 4: Inconsistent proteinuria measurements.
| Possible Cause | Troubleshooting Step |
| Incomplete urine collection | Use metabolic cages designed for rodents to ensure accurate 24-hour urine collection. Check for leaks or spills.[19] |
| Contamination of urine samples | Ensure metabolic cages are clean to prevent contamination from feces or food. Centrifuge urine samples to remove any particulate matter before analysis.[19] |
| Assay interference | The protein composition of rat urine can differ from the standards used in some assay kits. Use a kit specifically validated for rat urine or one that utilizes a standard protein solution derived from normal rat serum.[19][20] Consider measuring both protein and creatinine and reporting the protein-to-creatinine ratio to account for variations in urine concentration.[21][22] |
Data Presentation
Table 1: Efficacy of Benazepril Monotherapy vs. Combination Therapy in Hypertensive Dahl Salt-Sensitive Rats
| Treatment Group | Dose | Systolic Blood Pressure (mmHg) | Proteinuria (mg/24h) | Left Ventricular Hypertrophy (Heart Weight/Body Weight) |
| Normal Salt (Control) | - | ~120 | Low | Normal |
| High Salt (Hypertensive) | - | ~180 | High | Increased |
| Benazepril | 40 mg/kg/day | No significant reduction | Reduced | No significant reduction |
| Amlodipine | 10 mg/kg/day | Reduced | Reduced | Improved |
| Hydrochlorothiazide | 75 mg/L in water | Reduced | Reduced | Reduced |
| Benazepril + Amlodipine | 40 mg/kg/day + 10 mg/kg/day | Dramatically Reduced | Dramatically Reduced | Significantly Improved |
| Benazepril + HCTZ | 40 mg/kg/day + 75 mg/L | Dramatically Reduced | Dramatically Reduced | Significantly Improved |
Data compiled from studies on Dahl salt-sensitive rats.[9][10][12][13] Actual values may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Induction of Hypertension in Dahl Salt-Sensitive (DSS) Rats
-
Animal Model: Use male Dahl Salt-Sensitive rats, typically around 6-8 weeks of age.
-
Housing: House the rats in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Diet: To induce hypertension, switch the rats from a normal salt diet (e.g., 0.3% NaCl) to a high-salt diet (4% to 8% NaCl).[9][10]
-
Duration: Maintain the rats on the high-salt diet for 4-6 weeks to allow for the development of stable hypertension and end-organ damage such as cardiac hypertrophy and proteinuria.
-
Monitoring: Monitor blood pressure weekly using a non-invasive tail-cuff method to track the progression of hypertension.
Protocol 2: Measurement of Plasma ACE Activity
This protocol is based on a colorimetric assay using a synthetic substrate.
-
Sample Collection: Collect whole blood into tubes containing EDTA as an anticoagulant. Keep the tubes on ice.
-
Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) without disturbing the buffy coat.[17]
-
Sample Storage: If not assaying immediately, store the plasma samples at -80°C.
-
Assay Procedure (Example using a kit): a. Prepare the working solution as per the kit manufacturer's instructions. This typically involves mixing an assay buffer and the substrate (e.g., FAPGG). b. Add a specific volume of the working solution to microplate wells or tubes. c. Add a small volume of plasma sample or standard to the wells/tubes. d. Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). e. Measure the absorbance at the appropriate wavelength (e.g., 340 nm) using a spectrophotometer. The decrease in absorbance is proportional to the ACE activity.[17]
-
Calculation: Calculate the ACE activity based on a standard curve generated using known concentrations of ACE.
Visualizations
Caption: A typical experimental workflow for investigating benazepril resistance.
Caption: The canonical RAAS pathway and the site of benazepril action.
Caption: Alternative pathways for Angiotensin II generation leading to benazepril resistance.
References
- 1. ClinPGx [clinpgx.org]
- 2. Chymase: the other ACE? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chymase-dependent production of angiotensin II: an old enzyme in old hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of benazepril hydrochloride on cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive action of the novel angiotensin converting enzyme inhibitor this compound in hypertensive rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Benazepril combined with either amlodipine or hydrochlorothiazide is more effective than monotherapy for blood pressure control and prevention of end-organ injury in hypertensive Dahl rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Involvement of chymase-mediated angiotensin II generation in blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ahajournals.org [ahajournals.org]
- 17. assaygenie.com [assaygenie.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. chondrex.com [chondrex.com]
- 20. Potential errors in the measurement of total protein in male rat urine using test strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bjnephrology.org [bjnephrology.org]
- 22. vhc.missouri.edu [vhc.missouri.edu]
Technical Support Center: Benazepril Hydrochloride Forced Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on benazepril hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under forced degradation conditions?
A1: The primary degradation pathway for this compound is the hydrolysis of the ester group, which converts benazepril into its active metabolite, benazeprilat.[1][2] This hydrolysis is the major degradation route observed under acidic and alkaline conditions.[1][3] Other degradation pathways can occur, particularly under photolytic and oxidative stress, leading to the formation of multiple minor degradation products.[1][2]
Q2: What are the expected degradation products of this compound?
A2: The main and most well-characterized degradation product is benazeprilat.[1][2] Under certain conditions, such as photochemical degradation in acidic and neutral pH, other minor, less characterized degradation products may be formed.[1]
Q3: Which analytical techniques are most suitable for analyzing benazepril and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for separating and quantifying benazepril and its degradation products.[4][5][6] For the structural elucidation and identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly valuable.[1][2] High-Performance Thin-Layer Chromatography (HPTLC) has also been successfully employed.[7]
Q4: What are the typical stress conditions used in forced degradation studies of this compound?
A4: Typical stress conditions include:
-
Acid Hydrolysis: Using hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 80°C).[5]
-
Alkaline Hydrolysis: Using sodium hydroxide (e.g., 0.1 N NaOH) at room or elevated temperatures.[6]
-
Oxidative Degradation: Using hydrogen peroxide (e.g., 3% H₂O₂)
-
Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 80°C).[5]
-
Photolytic Degradation: Exposing the drug substance to UV light or sunlight.[5]
Troubleshooting Guides
Issue 1: Poor resolution between benazepril and benazeprilat peaks in HPLC.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Solution: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A slight decrease in the organic phase percentage may increase retention times and improve resolution. Also, optimizing the pH of the mobile phase buffer can significantly impact the ionization and retention of both compounds.
-
-
Possible Cause 2: Unsuitable stationary phase.
-
Solution: While C18 columns are common, a C8 column might offer different selectivity and better resolution. Experimenting with different column chemistries can be beneficial.
-
-
Possible Cause 3: Inadequate flow rate.
-
Solution: A lower flow rate can sometimes improve the separation efficiency. Try reducing the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min).
-
Issue 2: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause 1: Contamination.
-
Solution: Ensure the purity of solvents, reagents, and the drug substance. Run a blank injection of the mobile phase and diluent to check for extraneous peaks.
-
-
Possible Cause 2: Formation of minor degradation products.
-
Possible Cause 3: Interaction with excipients (if analyzing a formulation).
-
Solution: Analyze a placebo sample (containing all excipients except this compound) under the same stress conditions to identify any peaks originating from the excipients.
-
Issue 3: Inconsistent or non-reproducible peak areas.
-
Possible Cause 1: Incomplete sample dissolution.
-
Solution: Ensure complete dissolution of the sample in the chosen diluent. Sonication may aid in dissolution. Benazepril is soluble in water, methanol, and ethanol.
-
-
Possible Cause 2: Instability of the sample in the analytical solution.
-
Solution: Analyze samples as soon as possible after preparation. If necessary, conduct a solution stability study to determine the time window for reliable analysis.
-
-
Possible Cause 3: Injector variability.
-
Solution: Check the injector for leaks and ensure proper maintenance. Perform multiple injections of a standard solution to check the precision of the injection system.
-
Experimental Protocols & Data
Forced Degradation Experimental Protocols
The following are generalized protocols. Researchers should optimize concentrations and durations based on their specific analytical methods and objectives.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a known concentration.
-
Reflux the solution at 80°C for a specified period (e.g., 4 hours).[5]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 M NaOH.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
Dissolve this compound in 0.1 N NaOH to a known concentration.
-
Keep the solution at room temperature or heat to a specified temperature for a defined time.[6]
-
Neutralize the solution with an appropriate amount of 0.1 N HCl.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified duration, protected from light.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a petri dish.
-
Expose to dry heat at 80°C for a specified period.[5]
-
Dissolve the sample in the mobile phase, dilute to the desired concentration, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (or the solid powder) to sunlight or a UV lamp for a specified duration (e.g., 72 hours).[5]
-
Prepare a solution of the exposed sample to the desired concentration and analyze by HPLC.
-
Quantitative Data Summary
The following tables summarize typical data obtained from forced degradation studies of benazepril. Note that the extent of degradation and retention times will vary depending on the exact experimental and chromatographic conditions.
Table 1: Summary of Forced Degradation Conditions and Observations
| Stress Condition | Reagent/Parameter | Duration | Observation |
| Acid Hydrolysis | 0.1 M HCl | 4 hours at 80°C | Significant degradation, formation of benazeprilat.[5] |
| Alkaline Hydrolysis | 0.1 N NaOH | Varies (room temp) | Significant degradation, formation of benazeprilat.[6] |
| Oxidative Degradation | 3% H₂O₂ | Varies | Degradation observed. |
| Thermal Degradation | 80°C (dry heat) | Varies | Degradation observed.[5] |
| Photolytic Degradation | Sunlight/UV | 72 hours | Degradation observed, potential for multiple minor degradants.[1][5] |
Table 2: Example HPLC Chromatographic Data
| Compound | Typical Retention Time (min) | Wavelength (nm) |
| Benazeprilat | ~3-5 | 240 |
| Benazepril | ~7-9 | 240 |
Note: Retention times are highly dependent on the specific HPLC method (column, mobile phase, flow rate, etc.). This table provides a general elution order.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
References
- 1. Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC [file.scirp.org]
- 5. longdom.org [longdom.org]
- 6. Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of Benazepril Hydrochloride and Enalapril in Cardiac Remodeling
For Researchers, Scientists, and Drug Development Professionals
Benazepril hydrochloride and enalapril, both potent angiotensin-converting enzyme (ACE) inhibitors, are widely prescribed for hypertension and heart failure. Their therapeutic efficacy stems from their ability to modulate the renin-angiotensin-aldosterone system (RAAS), a critical pathway in cardiovascular regulation. This guide provides a comprehensive comparison of their effects on cardiac remodeling, drawing upon available experimental data to assist researchers and drug development professionals in their understanding and application of these compounds.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
Both benazepril and enalapril are prodrugs that are metabolized in the liver to their active forms, benazeprilat and enalaprilat, respectively. These active metabolites competitively inhibit ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor and pro-fibrotic agent, angiotensin II. By blocking this conversion, they effectively reduce the downstream effects of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure and cardiac workload. This inhibition of the RAAS is central to their beneficial effects on cardiac remodeling.[1]
Comparative Efficacy in Cardiac Remodeling
Direct head-to-head clinical trials comprehensively comparing the effects of this compound and enalapril on the multifaceted aspects of cardiac remodeling are not extensively available. However, numerous independent studies provide valuable insights into their individual efficacy in mitigating key features of this pathological process, such as left ventricular hypertrophy (LVH) and cardiac fibrosis.
Regression of Left Ventricular Hypertrophy
Left ventricular hypertrophy, an increase in the mass of the left ventricle, is a common adaptive response to chronic pressure overload and a significant risk factor for cardiovascular events. Both benazepril and enalapril have demonstrated efficacy in promoting the regression of LVH.
A study investigating the effects of benazepril in hypertensive patients with LVH showed a significant reduction in the left ventricular mass index (LVMI) after six months of treatment.[2] Similarly, research on enalapril in hypertensive rats revealed a notable decrease in left ventricular weight.[3] While the experimental models and patient populations differ, these findings underscore the potential of both agents in reversing this key aspect of cardiac remodeling.
Table 1: Effect of Benazepril and Enalapril on Left Ventricular Mass
| Drug | Study Population/Model | Dosage | Duration | Key Finding on Left Ventricular Mass | Reference |
| Benazepril | Hypertensive patients with LVH | 10 mg once or twice daily | 6 months | Significant decrease in MRI-estimated LVMI (-16.2%) | [2] |
| Enalapril | Spontaneously hypertensive rats | 10 mg/kg daily | 11 months | 18% decrease in left ventricular weight | [3] |
| Enalapril | Patients with moderate hypertension and LVH | 35 mg/day | 10 months | LVMI reduction from 141±3.9 to 123±3.6 g/m² | [4] |
Attenuation of Cardiac Fibrosis
Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, leads to increased stiffness of the heart muscle, impaired cardiac function, and an increased risk of arrhythmias. Both benazepril and enalapril have been shown to mitigate cardiac fibrosis through their influence on key signaling pathways.
Studies have indicated that benazepril can inhibit the NF-κB and TGF-β signaling pathways, which are critically involved in inflammatory and fibrotic processes.[5][6] Enalapril has also been shown to diminish the fraction of myocardium occupied by replacement fibrosis in hypertensive rats.[3]
Table 2: Impact of Benazepril and Enalapril on Cardiac Fibrosis Markers
| Drug | Study Model | Key Finding on Cardiac Fibrosis | Signaling Pathway Implication | Reference |
| Benazepril | Rats with LV hypertrophy | Significant reduction in fibrosis | Down-regulation of NF-κB and TGF-β signaling | [5][6] |
| Enalapril | Spontaneously hypertensive rats | 59% reduction in the fraction of myocardium with replacement fibrosis | Not explicitly detailed in this study | [3] |
Signaling Pathways in Cardiac Remodeling Modulated by Benazepril and Enalapril
The therapeutic effects of benazepril and enalapril on cardiac remodeling are mediated through their influence on complex intracellular signaling cascades.
The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
The primary mechanism of action for both drugs is the inhibition of ACE within the RAAS pathway. This leads to a reduction in angiotensin II levels, a key instigator of cardiac hypertrophy and fibrosis.
Caption: Inhibition of ACE by Benazepril and Enalapril in the RAAS pathway.
NF-κB and TGF-β Signaling Pathways
Benazepril has been shown to exert anti-inflammatory and anti-fibrotic effects by down-regulating the NF-κB and TGF-β signaling pathways.[5][6] These pathways are crucial in the pathogenesis of cardiac remodeling.
Caption: Benazepril's inhibitory effects on pro-inflammatory and pro-fibrotic pathways.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature for inducing and assessing cardiac remodeling in animal models.
Induction of Left Ventricular Hypertrophy in Rats
A common method to induce pressure overload and subsequent left ventricular hypertrophy is through abdominal aortic coarctation.
References
- 1. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Benazepril causes in hypertension a greater reduction in left ventricular mass than does nitrendipine: a randomized study using magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enalapril prevents cardiac fibrosis and arrhythmias in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction in left ventricular hypertrophy in hypertensive patients treated with enalapril, losartan or the combination of enalapril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benazepril inhibited the NF-κB and TGF-β networking on LV hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Benazepril Antibody Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of benazepril antibody cross-reactivity in immunoassays. Due to a lack of publicly available, direct experimental data on immunoassays specifically developed for benazepril, this guide synthesizes information from related angiotensin-converting enzyme (ACE) inhibitor immunoassays and discusses the potential for cross-reactivity based on structural similarities.
Executive Summary
The development of specific antibodies for therapeutic drug monitoring and pharmacokinetic studies is crucial. For ACE inhibitors like benazepril, the specificity of such antibodies in immunoassays is paramount to avoid erroneous measurements due to cross-reactivity with other drugs in the same class. This guide highlights the current landscape of immunoassay specificity for ACE inhibitors, with a focus on what can be inferred about benazepril.
Our review of available literature indicates a significant gap in specific immunoassay data for benazepril. However, data from a radioimmunoassay developed for lisinopril and enalaprilat provide a benchmark for the level of specificity that can be achieved. The potential for cross-reactivity is primarily dictated by the structural similarity between different ACE inhibitors. Benazepril, lisinopril, and enalapril share a common structural backbone essential for their therapeutic effect, but also possess distinct side chains that can be leveraged to generate specific antibodies.
Structural Comparison of Common ACE Inhibitors
The likelihood of antibody cross-reactivity is closely linked to the structural homology between the target analyte and other compounds. Benazepril, enalapril, and lisinopril are all dicarboxylate-containing ACE inhibitors.
-
Benazepril: Contains a benzazepine ring system.
-
Enalapril: Features an alanine and proline moiety.
-
Lisinopril: A lysine derivative of enalaprilat.
These structural differences, particularly in the side chains, are the primary determinants for generating specific antibodies that can distinguish between these molecules in an immunoassay.
Performance Data from a Representative ACE Inhibitor Immunoassay
While specific data for a benazepril-targeted immunoassay is not available, the following table summarizes cross-reactivity data from a published radioimmunoassay (RIA) developed for lisinopril and its structurally similar counterpart, enalaprilat (the active form of enalapril). This data serves as a reference for the expected performance of a highly specific ACE inhibitor immunoassay.
| Compound Tested | Concentration Tested | % Cross-Reactivity | Reference |
| Lisinopril | - | 100 | [1] |
| Enalaprilat | - | ~100 | [1] |
| Enalapril (Prodrug) | Not Specified | 0.005 | [1] |
| Captopril | Not Specified | No Cross-Reactivity | [1] |
| Proline | Not Specified | No Cross-Reactivity | [1] |
| Lysine | Not Specified | No Cross-Reactivity | [1] |
Note: The antiserum for this assay was raised against an immunogen prepared from lisinopril. The high cross-reactivity with enalaprilat is expected due to their significant structural similarity. The negligible cross-reactivity with the prodrug enalapril and the lack of cross-reactivity with captopril demonstrate the high specificity of the assay. The absence of benazepril in this testing highlights the existing data gap.
Experimental Protocols
Below is a detailed methodology for a representative radioimmunoassay for an ACE inhibitor, which can be adapted for the development and validation of an immunoassay for benazepril.
Experimental Protocol: Radioimmunoassay for Lisinopril and Enalaprilat
This protocol is based on the methodology described for the development of a sensitive radioimmunoassay for lisinopril and enalaprilat.[1]
1. Immunogen Preparation:
- Lisinopril is conjugated to succinoylated keyhole limpet hemocyanin (KLH) to render it immunogenic.
2. Antibody Production:
- The lisinopril-KLH conjugate is emulsified in Freund's adjuvant and used to immunize rabbits.
- Booster injections are administered periodically to enhance the antibody titer.
- Blood is collected, and the antiserum is harvested and characterized for its binding affinity and specificity.
3. Radiotracer Synthesis:
- A radiolabeled tracer is prepared by acylating the epsilon amine group on the lysyl side chain of lisinopril with N-succinimidyl [2,3-³H]propionate.
4. Radioimmunoassay Procedure:
- Reagents:
- Phosphate buffer (pH 7.4) containing bovine serum albumin (BSA).
- Antiserum (e.g., at a final dilution of 1:44,500).
- ³H-labeled lisinopril tracer.
- Standard solutions of lisinopril or enalaprilat of known concentrations.
- Dextran-coated charcoal suspension.
- Assay Steps:
- Pipette standard solutions or unknown plasma samples into assay tubes.
- Add the diluted antiserum to all tubes except the non-specific binding (NSB) controls.
- Add the radiolabeled tracer to all tubes.
- Vortex and incubate the mixture for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 4°C).
- Add cold dextran-coated charcoal suspension to all tubes to adsorb the free (unbound) radiotracer.
- Incubate for a short period (e.g., 10 minutes) at 4°C.
- Centrifuge the tubes to pellet the charcoal.
- Decant the supernatant containing the antibody-bound radiotracer into scintillation vials.
- Add scintillation cocktail and count the radioactivity using a beta-counter.
5. Data Analysis:
- A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the unlabeled standard.
- The concentrations of the unknown samples are determined by interpolating their percentage of bound radioactivity from the standard curve.
6. Cross-Reactivity Assessment:
- Potential cross-reactants (e.g., benazepril, other ACE inhibitors, metabolites) are added to the assay in place of the standard at various concentrations.
- The concentration of the cross-reactant that causes a 50% displacement of the radiolabeled tracer is determined.
- The percent cross-reactivity is calculated as: (Concentration of standard at 50% displacement / Concentration of cross-reactant at 50% displacement) x 100.
Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of benazepril.
Experimental Workflow
Caption: A generalized workflow for a competitive immunoassay.
Conclusion and Recommendations
The direct assessment of benazepril antibody cross-reactivity in immunoassays is hampered by a lack of specific experimental data in the public domain. However, based on the principles of immunology and data from assays for other ACE inhibitors, it is plausible to develop highly specific antibodies to benazepril that would exhibit minimal cross-reactivity with other drugs in this class.
For researchers and drug development professionals, we recommend the following:
-
Antibody Development: When developing antibodies for benazepril, the immunogen design should focus on exposing the unique structural features of the benazepril molecule, such as the benzazepine ring, to elicit a specific immune response.
-
Assay Validation: Any newly developed immunoassay for benazepril must undergo rigorous validation, including comprehensive cross-reactivity testing against other ACE inhibitors (lisinopril, enalapril, ramipril, etc.) and their active metabolites.
-
Data Transparency: Publishing detailed cross-reactivity data is crucial for the scientific community to accurately interpret immunoassay results and ensure the reliability of pharmacokinetic and therapeutic drug monitoring studies.
Until specific immunoassays for benazepril with comprehensive cross-reactivity data become available, researchers should exercise caution when interpreting results from non-specific methods and consider chromatographic techniques like LC-MS/MS for definitive quantification.
References
A Comparative Guide to Benazepril Combination Therapy with Amlodipine in Hypertension Research
This guide provides a comprehensive comparison of benazepril and amlodipine combination therapy with alternative antihypertensive regimens. It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of quantitative data from key clinical trials, experimental protocols, and the underlying signaling pathways.
Data Presentation: Efficacy and Safety in Hypertensive Patients
The following tables summarize the quantitative data from major clinical trials, offering a clear comparison of benazepril/amlodipine combination therapy against benazepril monotherapy, amlodipine monotherapy, and combination therapy with benazepril/hydrochlorothiazide.
Table 1: Comparison of Blood Pressure Reduction
| Treatment Group | Study | Baseline Mean Sitting Systolic BP (mmHg) | Baseline Mean Sitting Diastolic BP (mmHg) | Mean Reduction in Systolic BP (mmHg) | Mean Reduction in Diastolic BP (mmHg) |
| Benazepril/Amlodipine | Benazepril/Amlodipine vs. Benazepril Monotherapy Trial[1] | Not Specified | ≥ 90 | Not Specified | Not Specified |
| Benazepril Monotherapy | Benazepril/Amlodipine vs. Benazepril Monotherapy Trial[1] | Not Specified | ≥ 90 | Not Specified | Not Specified |
| Benazepril/Amlodipine | Amlodipine/Benazepril vs. Amlodipine Monotherapy Trial[2][3] | 152.9 | 96.5 | 15.6 | 11.5 |
| Amlodipine Monotherapy (prior) | Amlodipine/Benazepril vs. Amlodipine Monotherapy Trial[2][3] | 152.9 | 96.5 | - | - |
| Benazepril/Amlodipine | ACCOMPLISH Trial[4] | 145.4 | 80.1 | 13.8 | 6.8 |
| Benazepril/Hydrochlorothiazide | ACCOMPLISH Trial[4] | 145.4 | 80.1 | 12.9 | 5.7 |
Table 2: Comparison of Cardiovascular Outcomes (ACCOMPLISH Trial)
| Outcome | Benazepril/Amlodipine Group (n=5741) | Benazepril/Hydrochlorothiazide Group (n=5758) | Hazard Ratio (95% CI) | P-value |
| Primary Composite Endpoint | 552 (9.6%) | 679 (11.8%) | 0.80 (0.72-0.90) | <0.001 |
| Cardiovascular Death, Nonfatal MI, Nonfatal Stroke | 284 (4.9%) | 360 (6.3%) | 0.79 (0.67-0.92) | 0.002 |
Table 3: Comparison of Key Adverse Events
| Adverse Event | Benazepril/Amlodipine | Benazepril Monotherapy | Amlodipine Monotherapy | Benazepril/Hydrochlorothiazide |
| Cough | 16.8%[1] | 35.5%[1] | Not Reported | Not Reported |
| Edema | Lower than Amlodipine Monotherapy[5] | Not Reported | Higher than Combination Therapy[5] | Not Reported |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below to allow for critical evaluation and replication of the findings.
Benazepril/Amlodipine vs. Benazepril Monotherapy Trial
-
Objective: To evaluate the efficacy and tolerability of a fixed-dose combination of amlodipine 5 mg/benazepril 10 mg compared to benazepril 10 mg monotherapy in patients with mild to moderate hypertension.[1]
-
Study Design: A multicenter, randomized, double-blind, parallel-controlled trial.[1]
-
Patient Population: 356 patients with mild to moderate hypertension. After a 2-week washout period and 4 weeks of benazepril 10 mg monotherapy, 220 patients with a mean sitting diastolic blood pressure (SeDBP) ≥ 90 mmHg were randomized.[1]
-
Treatment Regimen: Patients were randomized to receive either a fixed-dose combination of benazepril 10 mg/amlodipine 5 mg once daily or benazepril 20 mg once daily.[1]
-
Primary Efficacy Endpoint: The study evaluated the 24-hour antihypertensive efficacy and duration of action using ambulatory blood pressure monitoring.[1]
Amlodipine/Benazepril vs. Amlodipine Monotherapy Trial
-
Objective: To assess the efficacy and tolerability of a fixed-dose combination of amlodipine/benazepril compared to amlodipine monotherapy in patients with mild-to-moderate hypertension who had inadequate blood pressure control or intolerance to amlodipine monotherapy.[2][3]
-
Study Design: A large, multicenter, practice-based, open-label study.[2][3]
-
Patient Population: Hypertensive patients currently taking amlodipine were divided into two groups: Group 1 (n=6410) with inadequate BP control (DBP ≥ 90 mm Hg) and Group 2 (n=1502) who were intolerant to amlodipine due to edema (DBP ≤ 90 mm Hg).[2][3]
-
Treatment Regimen: Patients were switched from amlodipine 5 mg or 10 mg to a fixed-dose combination of amlodipine/benazepril (5/10 mg or 5/20 mg) for 4 weeks.[2][3]
-
Primary Efficacy Endpoints: For Group 1, the primary endpoint was the change in mean sitting DBP. For Group 2, the primary endpoint was the percentage of patients with improved edema.[2][3]
ACCOMPLISH (Avoiding Cardiovascular Events through Combination Therapy in Patients Living with Systolic Hypertension) Trial
-
Objective: To compare the efficacy of benazepril combined with either amlodipine or hydrochlorothiazide in reducing cardiovascular events in high-risk patients with hypertension.[4]
-
Study Design: A randomized, double-blind, multicenter trial.[4]
-
Patient Population: 11,506 patients with hypertension at high risk for cardiovascular events.[4]
-
Treatment Regimen: Patients were randomized to receive either benazepril plus amlodipine or benazepril plus hydrochlorothiazide.[4]
-
Primary Efficacy Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction, nonfatal stroke, hospitalization for angina, resuscitation after sudden cardiac arrest, and coronary revascularization.[4]
Mandatory Visualization
The following diagrams illustrate the synergistic signaling pathways of benazepril and amlodipine and a typical experimental workflow for the clinical trials described.
References
- 1. [Comparison of benazepril monotherapy to amlodipine plus benazepril in the treatment of patients with mild and moderate hypertension: a multicentre, randomized, double-blind, parallel-controlled study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Combination therapy of amlodipine/benazepril versus monotherapy of amlodipine in a practice-based setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Comparison of Amlodipine and Benazepril Monotherapy to Amlodipine Plus Benazepril In Patients with Systemic Hypertension: A Randomized, Double‐Blind, Placebo‐Controlled, Parallel‐Group Study | Semantic Scholar [semanticscholar.org]
Reproducibility of Benazepril Hydrochloride Synthesis: A Comparative Guide
Benazepril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension, can be synthesized through various chemical routes. The reproducibility of these synthesis methods is a critical factor for pharmaceutical manufacturers, directly impacting the purity, yield, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of common synthesis methods for this compound, with a focus on their reproducibility, supported by available experimental data and detailed protocols.
Comparison of Key Synthesis Methods
The synthesis of this compound primarily revolves around the coupling of a benzazepine intermediate with a side chain derived from a substituted butyric acid, followed by deprotection and salt formation. The key variations in synthetic strategies lie in the choice of starting materials, the method of introducing chirality, and the purification procedures to obtain the desired (S,S)-diastereomer. Below is a summary of the performance of different synthetic approaches.
| Synthesis Method | Key Intermediates | Reported Diastereomeric Ratio (SS:SR) | Overall Yield | Key Considerations |
| Method 1: Nucleophilic Substitution | (3S)-3-amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepine-2-one and ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenyl butyrate | 96:4 before hydrolysis and salt formation | Data not consistently reported | Requires the use of a chiral substrate and may involve multiple purification steps to enhance diastereomeric purity.[1] |
| Method 2: Reductive Amination | Ethyl 2-oxo-4-phenylbutyrate and tert-butyl (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetate | 70:30 (crude) | ~63% (refined product) | Involves recrystallization and resolution steps to achieve high diastereomeric purity.[2] The initial diastereomeric ratio can be low, necessitating significant purification. |
| Method 3: Asymmetric Aza-Michael Addition | L-homophenylalanine ethyl ester and 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester | Up to 4.2:1 (S,S):(R,S) depending on solvent | ~90% for the addition step | The diastereoselectivity is highly dependent on the solvent used. Dichloromethane and acetonitrile provide higher ratios.[3][4] This method offers a convergent pathway to a key chiral intermediate.[3] |
| Method 4: Dynamic Kinetic Resolution | 3-bromo-2,3,4,5-tetrahydro-1H-[1]-benzazepine-2-ketone-1-tert-butyl acetate and (S)-homophenylalanine | Not explicitly stated, but high purity is claimed | High overall yield claimed | This method aims to improve atom economy and reduce steps, potentially leading to a more efficient and reproducible process.[2] |
Experimental Protocols
Method 1: Nucleophilic Substitution (Based on US 4,785,089)
This method involves the nucleophilic substitution of a chiral substrate in the presence of N-methylmorpholine. The resulting benazepril t-butyl ester is then hydrolyzed and converted to the hydrochloride salt.[1]
Diagram of the Experimental Workflow:
Caption: Workflow for Nucleophilic Substitution Synthesis.
Method 2: Reductive Amination (Based on J. Med. Chem. 1985, 28, 1511)
This approach utilizes the reaction between ethyl 2-oxo-4-phenylbutyrate and a benzazepine intermediate via reductive amination, followed by purification and salt formation.[2]
Diagram of the Logical Relationships:
Caption: Logical Flow of the Reductive Amination Method.
Method 3: Asymmetric Aza-Michael Addition
A formal enantioselective synthesis has been reported employing an asymmetric aza-Michael addition as the key step.[3][5][6]
Experimental Protocol for Aza-Michael Addition:
-
A flask is charged with 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (10 mmol) and L-homophenylalanine ethyl ester (11 mmol) in the desired solvent (20 mL).[3]
-
The mixture is stirred at ambient temperature for the specified reaction time.[3]
-
The reaction mixture is then concentrated to yield a crude product.[3]
-
The crude product is purified by chromatography to afford (2S,2'S)-2-(1-(methoxycarbonyl)-3-(2-nitrophenyl)-3-oxopropylamino)-4-phenylbutyric acid ethyl ester as a mixture of diastereomers.[3]
Solvent Effect on Diastereomeric Ratio:
| Solvent | Reaction Time (hr) | Diastereomeric Ratio (S,S):(R,S) | Conversion (%) |
| Dichloromethane | 17 | 4.20 : 1 | 96.0 |
| Acetonitrile | 26 | 3.75 : 1 | 99.0 |
| Ethanol | 18 | 2.15 : 1 | 98.0 |
| Isopropanol | 16 | 1.91 : 1 | 98.8 |
| Xylene | 16 | 1.88 : 1 | 99.3 |
| Data sourced from Molecules 2006, 11, 641-8.[3][4] |
Purification and Reproducibility
A significant challenge in the synthesis of this compound is achieving a high and consistent diastereomeric purity. The crystallization methods employed play a crucial role in the reproducibility of the final product's quality.
-
Crystallization from methyl ethyl ketone has been shown to improve the diastereomeric ratio from 70:30 to 95:5.[1]
-
Further recrystallization from a mixture of 3-pentanone/methanol (10:1) can yield a product with a melting point of 188-190 °C.[1][7]
-
Refluxing in ethyl acetate has been reported to enhance the diastereomeric ratio to as high as 99.7:0.3.[1][8]
-
The use of a mixture of ethanol and diisopropyl ether as a recrystallizing solvent system has been shown to consistently produce this compound with at least 99.8% diastereomeric purity.[8]
It has been noted that crystallization processes disclosed in some prior art do not consistently produce this compound with a constant diastereomeric content, as evidenced by variations in the melting point.[1][7]
Conclusion
The reproducibility of this compound synthesis is heavily influenced by the chosen synthetic route and, critically, the purification methods. While various synthetic strategies exist, achieving a high diastereomeric excess often requires meticulous control of reaction conditions and robust purification protocols. The asymmetric aza-Michael addition presents a promising route with good initial diastereoselectivity, although it is highly solvent-dependent. For all methods, the final crystallization step is paramount for ensuring a consistent and high-purity product suitable for pharmaceutical use. Researchers and drug development professionals should carefully evaluate these factors to select a synthesis and purification strategy that guarantees the required quality and reproducibility for clinical and commercial applications.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. CN110835319A - Synthesis method of benazepril intermediate and this compound - Google Patents [patents.google.com]
- 3. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Benazepril Synthesis by Dr Anthony Crasto | PPTX [slideshare.net]
- 8. EP1891014B1 - Improved process for crystallization of this compound - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling Benazepril Hydrochloride
Essential Safety Protocols for Handling Benazepril Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like this compound is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are critical when handling this compound to avoid personal contact, including inhalation and skin contact.[1] The following table summarizes the recommended PPE based on the scale of work.
| PPE Component | Small Scale / Laboratory Use | Large Scale / Manufacturing Operations |
| Hand Protection | Protective gloves (nitrile or neoprene preferred)[2][3] | Two pairs of chemotherapy gloves meeting ASTM D6978 standard.[3][4] |
| Eye Protection | Safety glasses with side shields or goggles (conforming to EN 166 or NIOSH standards).[2][5][6] | Tightly fitting safety goggles with side-shields or a full face-piece respirator.[3][5] |
| Respiratory Protection | Not required under normal use with adequate ventilation.[2][7] A dust respirator should be used if dust is generated.[1] | A NIOSH/MSHA or European Standard EN 136 approved respirator is necessary if exposure limits are exceeded.[2] Air-supplied full body suits may be required for advanced respiratory protection.[1] |
| Body Protection | Long-sleeved clothing or a clean lab coat.[2][3] | Disposable coverall of low permeability with disposable shoe covers.[1] For hazardous drug compounding, a disposable gown made of polyethylene-coated polypropylene is recommended.[3][8] |
Experimental Protocols
Donning PPE Protocol
A systematic approach to putting on PPE is crucial to ensure complete protection.
Methodology:
-
Hand Hygiene: Wash hands thoroughly with soap and water before handling any PPE.
-
Gown/Coverall: Put on the appropriate gown or coverall, ensuring it is securely fastened.[3][8]
-
Respiratory Protection (if required): Fit the respirator over your nose and mouth, adjusting the straps for a tight seal. Perform a seal check.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the gown. If double gloving, don the second pair over the first.[4]
Doffing PPE Protocol
The removal of PPE should be done carefully to prevent contamination.
Methodology:
-
Gloves: Remove the outer pair of gloves first (if applicable). Then, remove the inner pair by peeling them off from the cuff downwards, turning them inside out.
-
Gown/Coverall: Untie or unfasten the gown and peel it away from your body, turning it inside out as you remove it.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection from the back to the front.
-
Respiratory Protection: Remove the respirator without touching the front.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of contaminated materials is critical to prevent environmental contamination and further exposure.
Methodology:
-
Segregation: All disposable PPE (gloves, gowns, masks) and any materials used for cleaning spills should be considered contaminated waste.
-
Containment: Place all contaminated waste into suitable, clearly labeled containers for disposal.[1] For spills, sweep up the material, dampen with water to prevent dusting, and place in a sealed container.[1]
-
Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[1] Consult your institution's environmental health and safety office for specific disposal procedures for pharmaceutical waste.
Visualizing Safety Workflows
To further clarify the decision-making process for PPE selection and use, the following diagrams illustrate the key logical relationships and workflows.
Caption: PPE Selection Workflow for this compound.
Caption: Disposal Workflow for Contaminated Materials.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. osha.gov [osha.gov]
- 5. echemi.com [echemi.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. fishersci.com [fishersci.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
